molecular formula C6H10O3 B3244962 methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 164577-01-9

methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B3244962
CAS No.: 164577-01-9
M. Wt: 130.14 g/mol
InChI Key: QMFFTUAKXYCOKM-UHNVWZDZSA-N
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Description

Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate (CAS# 164577-01-9) is a chiral cyclopropane derivative of high interest in organic and medicinal chemistry research. Its molecular formula is C 6 H 10 O 3 and it has a molecular weight of 130.14 g/mol . The compound features a strained cyclopropane ring, a hydroxymethyl group, and a methyl ester function, offering a versatile and rigid scaffold for chemical synthesis . The specific (1S,2S) stereochemistry is critical for its application in asymmetric synthesis and for influencing the biological activity of resulting molecules. This compound serves as a key synthetic building block in pharmaceutical research, agrochemical development, and materials science. It is particularly valuable for the construction of more complex molecular architectures where the cyclopropane ring is used to confer conformational restraint or to explore structure-activity relationships . Researchers utilize it in nucleophilic acyl substitution reactions of the ester group, transformations of the primary alcohol (e.g., oxidation, esterification), and ring-opening reactions of the strained cyclopropane system to access acyclic chains with multiple stereocenters . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for users to consult the safety data sheet prior to handling. This product is listed under MDL number MFCD30802343 .

Properties

IUPAC Name

methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFFTUAKXYCOKM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164577-01-9
Record name methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)cyclopropane-1-carboxylate.

    Reduction: 2-(Hydroxymethyl)cyclopropane-1-methanol.

    Substitution: 2-(Alkoxymethyl)cyclopropane-1-carboxylate or 2-(Acetoxymethyl)cyclopropane-1-carboxylate.

Scientific Research Applications

Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug design and development, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular targets, leading to unique biological effects. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate (hereafter referred to as Compound A ) with structurally related cyclopropane derivatives. Key comparison criteria include substituent effects, stereochemistry, synthesis routes, and physicochemical properties.

Structural and Functional Group Comparisons

Table 1: Structural Features of Analogous Cyclopropane Derivatives
Compound Name Substituents Ester/Acid Stereochemistry Molecular Weight Key Features
Compound A 2-(hydroxymethyl) Methyl ester (1S,2S) 158.18 g/mol Hydrophilic due to -CH2OH; strained cyclopropane core
Ethyl (1S,2S)-2-(p-tolyl)cyclopropane-1-carboxylate (13e) 2-(p-tolyl) Ethyl ester (1S,2S) 218.28 g/mol Aromatic p-tolyl group increases lipophilicity; synthesized in 36% yield
(1S,2S)-2-(2-Methylphenyl)cyclopropanecarboxylic acid 2-(o-tolyl) Carboxylic acid (1S,2S) 190.23 g/mol Acidic group enhances polarity; potential for salt formation
Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate 2-(benzyloxymethyl) Ethyl ester (1S,2S) 248.30 g/mol Benzyl-protected hydroxymethyl; intermediate for deprotection
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid 1-phenyl, 2-hydroxymethyl Carboxylic acid (1R,2S) 192.21 g/mol Diastereomer with phenyl group; increased aromatic interactions
Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate 1,2-bis(hydroxymethyl) Ethyl ester (1S,2S) 174.19 g/mol Dual hydroxymethyl groups; higher hydrophilicity than Compound A

Physicochemical Properties

  • Hydrophilicity : Compound A’s hydroxymethyl group increases water solubility compared to aryl-substituted analogs (e.g., p-tolyl or o-tolyl derivatives) . The bis-hydroxymethyl analog (Table 1) exhibits even greater hydrophilicity .
  • Steric and Stereochemical Effects : The (1S,2S) configuration in Compound A contrasts with diastereomers like (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid, where stereochemistry and phenyl substitution alter molecular packing and solubility .
  • Acid vs. Ester : Carboxylic acid derivatives (e.g., ) have lower logP values than ester analogs, favoring ionic interactions in biological systems .

Biological Activity

Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring with a hydroxymethyl group and a carboxylate moiety. This unique structure contributes to its reactivity and biological interactions.

Property Details
Molecular Formula C6_6H10_10O3_3
Molecular Weight 130.15 g/mol
Appearance Colorless liquid
Solubility Soluble in organic solvents

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Interaction : The compound may interact with enzymes or receptors in biological systems, modulating their activity. The strain in the cyclopropane ring can distort molecular targets, leading to unique biological effects.
  • Hydrogen Bonding : The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown its effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells, preventing proliferation.
  • Apoptosis Induction : It has been shown to trigger apoptotic pathways in specific tumor cell lines, leading to increased cell death compared to conventional chemotherapeutic agents .

Case Studies

  • Antimicrobial Efficacy Against Staphylococcus aureus
    • A study evaluated the minimum inhibitory concentration (MIC) of this compound against S. aureus. Results indicated an MIC of 32 µg/mL, demonstrating significant antibacterial activity .
  • Cytotoxicity in Cancer Cell Lines
    • In a study involving human cancer cell lines (e.g., FaDu hypopharyngeal tumor cells), the compound showed enhanced cytotoxicity compared to standard treatments like bleomycin. The mechanism was linked to its ability to induce apoptosis and inhibit tumor growth through modulation of signaling pathways .

Q & A

Basic: What are the key strategies for synthesizing methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate with high enantiomeric purity?

Answer:
The synthesis typically employs asymmetric cyclopropanation to achieve the (1S,2S) configuration. Key methods include:

  • Chiral auxiliary-guided cyclopropanation : Allylic alcohols or methacrylic acid derivatives are reacted with diazo compounds in the presence of chiral catalysts (e.g., Rh(II) complexes) to enforce stereoselectivity .
  • Ring-closing metathesis : Utilized for constructing the strained cyclopropane ring while retaining functional groups like hydroxymethyl .
  • Post-synthetic modifications : Protecting the hydroxymethyl group (e.g., silylation) during synthesis prevents unwanted side reactions .

Basic: How is the stereochemistry of the cyclopropane ring confirmed?

Answer:
X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as seen in studies of analogous cyclopropane derivatives . Complementary methods include:

  • NMR spectroscopy : 1^1H-1^1H coupling constants (e.g., J1,2J_{1,2}) and NOE correlations verify spatial arrangements .
  • Optical rotation/polarimetry : Confirms enantiomeric excess when compared to racemic mixtures .

Advanced: How can reaction conditions be optimized to minimize cyclopropane ring-opening during synthesis?

Answer:

  • pH control : Avoid strongly acidic/basic conditions (e.g., use buffered solutions at pH 6–8) to prevent acid-catalyzed ring-opening .
  • Low-temperature protocols : Reduces thermal stress on the strained cyclopropane ring .
  • Protecting groups : Temporary protection of the hydroxymethyl group (e.g., as a TBS ether) stabilizes the intermediate .

Advanced: How can contradictions in reported biological activities of this compound be resolved?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize cell-based vs. in vitro receptor-binding assays to compare activity thresholds .
  • Purity verification : Use HPLC-MS to rule out diastereomeric impurities that may skew results .
  • Structural analogs : Compare with derivatives lacking the hydroxymethyl group to isolate its contribution to activity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 13^{13}C NMR identifies cyclopropane carbons (δ 15–25 ppm) and ester carbonyls (δ 165–175 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₇H₁₀O₃ for the parent compound) .
  • IR spectroscopy : Detects ester C=O stretches (~1720 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .

Advanced: How does computational modeling predict interactions with biological targets like dopamine receptors?

Answer:

  • Molecular docking : Software (e.g., AutoDock Vina) models the compound’s fit into receptor binding pockets, highlighting hydrogen bonds between the hydroxymethyl group and residues like Asp113 in D2 receptors .
  • MD simulations : Assess stability of ligand-receptor complexes over time, identifying key hydrophobic interactions with the cyclopropane ring .

Basic: What are the stability concerns and recommended storage conditions?

Answer:

  • Degradation pathways : Susceptible to ring-opening under strong acids/bases or prolonged UV exposure .
  • Storage : Store at -20°C under inert atmosphere (N₂/Ar) in amber vials with desiccants to prevent hydrolysis .

Advanced: How can structural analogs be designed to improve pharmacokinetic properties?

Answer:

  • Ester hydrolysis : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and bioavailability .
  • Hydroxymethyl modifications : Substitute with fluorinated or sulfonated groups to enhance metabolic stability .
  • Cyclopropane bioisosteres : Replace the ring with bicyclo[1.1.1]pentane to retain rigidity while improving solubility .

Basic: What are common impurities encountered during synthesis?

Answer:

  • Diastereomers : Result from incomplete stereochemical control; resolved via chiral chromatography .
  • Ring-opened byproducts : Detectable via GC-MS as linear alkenes or alcohols .
  • Oxidation products : Hydroxymethyl may oxidize to carboxylate if unprotected; monitor via TLC .

Advanced: What challenges arise when scaling up synthesis for preclinical studies?

Answer:

  • Exothermic reactions : Use flow chemistry to control heat dissipation during cyclopropanation .
  • Stereochemical drift : Optimize catalyst loading (e.g., 2–5 mol% Rh(II)) to maintain enantiomeric excess at scale .
  • Cost of chiral catalysts : Switch to recyclable immobilized catalysts (e.g., silica-supported Cu(I)) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Reactant of Route 2
methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate

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